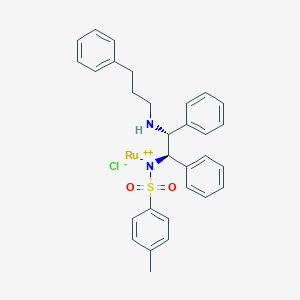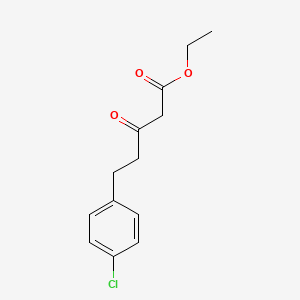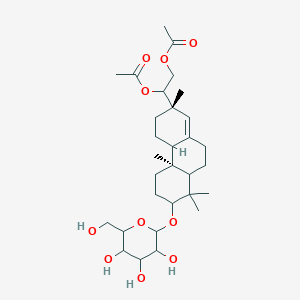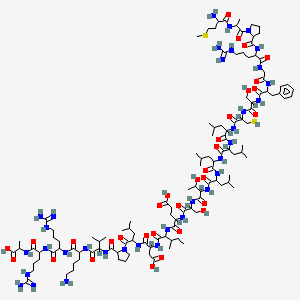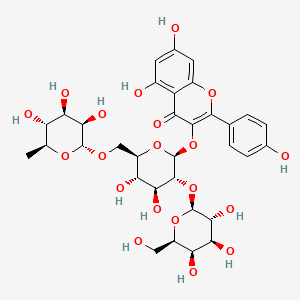
Camelliaside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Camelliaside A is a flavonoid glycoside found in the seeds of Camellia oleifera and Camellia sinensis. This compound is known for its radical scavenging and enzyme inhibitory activities, making it a subject of interest in various scientific fields . It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
准备方法
Synthetic Routes and Reaction Conditions: Camelliaside A can be synthesized through enzymatic hydrolysis of tea seed extract. The process involves the use of commercial enzyme complexes such as Ultraflo, Celluclast, and Shearzyme, which selectively hydrolyze the xylosyl moiety of Camelliaside B, producing primarily kaempferol diglycoside . Viscozyme is another enzyme that transforms this compound and Camelliaside B into kaempferol by non-specific hydrolysis .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of tea seed pomace using methanol. The extract is then subjected to various purification processes to isolate this compound with high purity .
化学反应分析
Types of Reactions: Camelliaside A undergoes several types of chemical reactions, including:
Oxidation: It scavenges superoxide radicals in a cell-free assay.
Enzyme Inhibition: It inhibits recombinant human monoamine oxidase B and 5-lipoxygenase.
Common Reagents and Conditions:
Oxidation: Superoxide radicals are scavenged in a cell-free assay.
Enzyme Inhibition: Recombinant human monoamine oxidase B and 5-lipoxygenase are inhibited in cell-free assays.
Major Products Formed:
Oxidation: The primary product is a reduced form of the superoxide radical.
Enzyme Inhibition: The major products are the inhibited forms of monoamine oxidase B and 5-lipoxygenase.
科学研究应用
Camelliaside A has a wide range of scientific research applications:
作用机制
Camelliaside A is similar to other flavonoid glycosides such as Camelliaside B, kaempferol, and quercetin. it is unique due to its specific radical scavenging and enzyme inhibitory activities .
相似化合物的比较
Camelliaside B: Another flavonoid glycoside found in tea seeds, known for its antioxidant properties.
Kaempferol: A flavonol with antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with similar antioxidant and enzyme inhibitory activities.
Camelliaside A stands out due to its specific inhibition of monoamine oxidase B and 5-lipoxygenase, making it a valuable compound for research and industrial applications .
属性
分子式 |
C33H40O20 |
|---|---|
分子量 |
756.7 g/mol |
IUPAC 名称 |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI 键 |
VNLOLXSJMINBIS-XWAGUSETSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


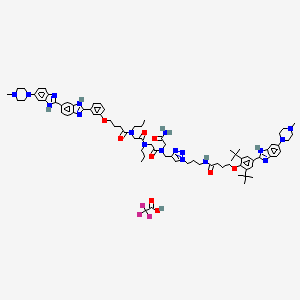
![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)

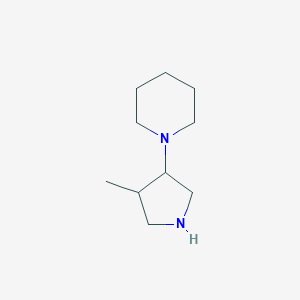
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12432810.png)
![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)
